molecular formula C26H34N2 B10887239 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B10887239
M. Wt: 374.6 g/mol
InChI Key: XQEJZONKCRZWJS-UHFFFAOYSA-N
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Description

2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a phenylcyclohexyl group attached to a piperidine ring, further connected to a dihydroisoquinoline moiety. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Attachment of the Phenylcyclohexyl Group: The phenylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction, where a phenyl group is alkylated with a cyclohexyl halide in the presence of a Lewis acid catalyst.

    Formation of the Dihydroisoquinoline Moiety: The dihydroisoquinoline moiety is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, blocking the voltage-sensitive potassium and sodium channels . This results in increased calcium entry into nerve cells, leading to the release of neurotransmitters at the presynaptic nerve endings . Additionally, it may interact with other neurotransmitter systems, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline is unique due to its specific structural modifications, which may result in distinct pharmacological profiles compared to its analogs. These modifications can influence its binding affinity, potency, and overall therapeutic potential.

Properties

Molecular Formula

C26H34N2

Molecular Weight

374.6 g/mol

IUPAC Name

2-[1-(4-phenylcyclohexyl)piperidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C26H34N2/c1-2-6-21(7-3-1)23-10-12-25(13-11-23)27-18-15-26(16-19-27)28-17-14-22-8-4-5-9-24(22)20-28/h1-9,23,25-26H,10-20H2

InChI Key

XQEJZONKCRZWJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)N3CCC(CC3)N4CCC5=CC=CC=C5C4

Origin of Product

United States

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